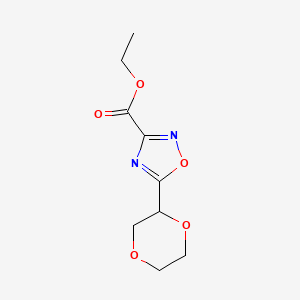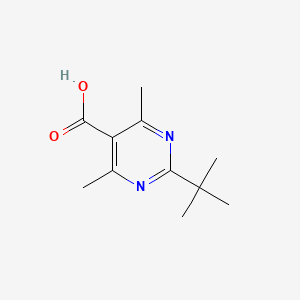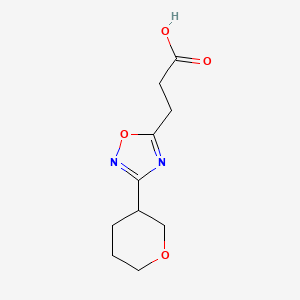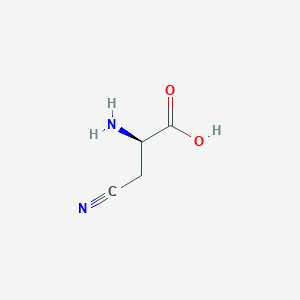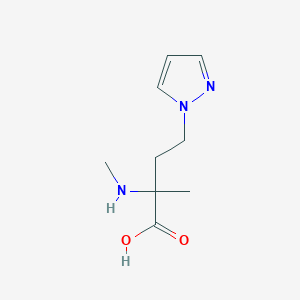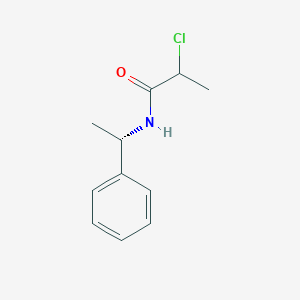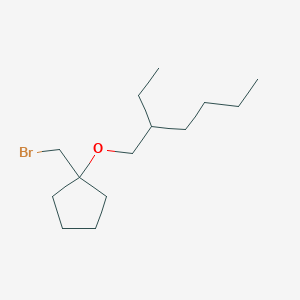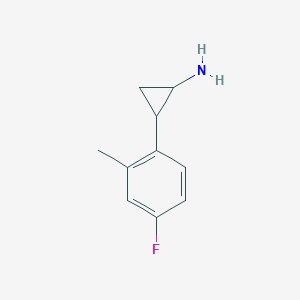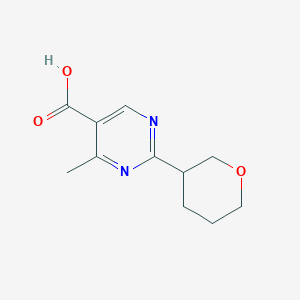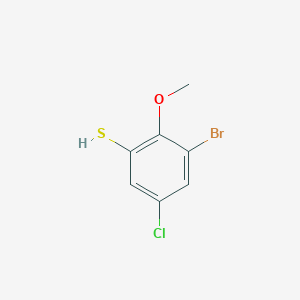
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride is a chemical compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a sulfonyl fluoride group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.
科学的研究の応用
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of certain enzymes, leading to their inhibition. This interaction can disrupt key biological pathways, making the compound useful in various therapeutic and research applications.
類似化合物との比較
Similar Compounds
3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride: Lacks the fluorine atom on the benzene ring.
3-chloro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl fluoride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors and other bioactive molecules.
特性
分子式 |
C11H11F2NO3S |
|---|---|
分子量 |
275.27 g/mol |
IUPAC名 |
3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H11F2NO3S/c12-10-7-8(18(13,16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChIキー |
CKBMHLSMTHBELT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


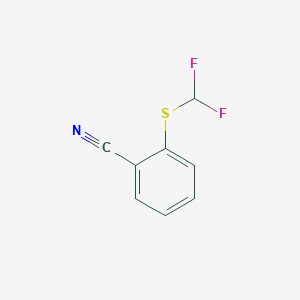
![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
